molecular formula C14H21NO4 B2371119 (2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2344660-40-6

(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B2371119
M. Wt: 267.325
InChI Key: CQNJQBMCXNXBCC-BOBPJJCASA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its isomers and the functional groups present in the molecule.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity with various reagents and its behavior under different conditions.



Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Polymerization and Material Synthesis

  • Catalyzed Polymerization : The compound's derivatives are involved in metal-catalyzed addition polymerization, particularly relevant for creating polymers with specific properties (Kang & Sen, 2004).

  • Synthesis of Alicyclic Esters : Alicyclic esters synthesized from similar compounds are used in perfumery, indicating potential applications in fragrance and flavor industries (Mamedov, Gadzhieva & Alimardanov, 2003).

Organic Synthesis and Medicinal Chemistry

  • Anticonvulsant and Anti-Inflammatory Properties : Derivatives of the compound have shown significant anticonvulsant and anti-inflammatory potential in preclinical studies (Aboul-Enein, El-Azzouny, Maklad, Sokeirik & Safwat, 2006).

  • Synthesis of Novel Molecules : The compound and its derivatives are used in the synthesis of various organic molecules, including novel carbasugar derivatives and carbocyclic nucleoside analogues, demonstrating its versatility in synthetic chemistry (Gümüş & Tanyeli, 2010); (Hřebabecký, Dračínský & Holý, 2008).

Chemical Reactions and Mechanisms

  • Chemical Rearrangements : The compound is involved in chemical rearrangements like the Rautenstrauch rearrangement, indicating its importance in studying reaction mechanisms (Chen, Day, Teo & Chan, 2016).

  • Ring Expansion Studies : It plays a role in unique ring expansion reactions, crucial for understanding and developing new synthetic pathways (Yasui, Ootsuki, Takayama & Nagumo, 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, its potential for causing harm to humans and the environment, and the precautions that need to be taken when handling it.


Future Directions

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Please note that the availability of this information would depend on the extent to which the compound has been studied. For a relatively unknown compound, much of this information may not be available. If you have access to a specific database or resource, you may be able to find more detailed information. I hope this general information is helpful!


properties

IUPAC Name

(2R)-2-(3-bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-5-4-8-6-10(8)7-9/h5,8,10-11H,4,6-7H2,1-3H3,(H,15,18)(H,16,17)/t8?,10?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNJQBMCXNXBCC-BOBPJJCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CCC2CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CCC2CC2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3-Bicyclo[4.1.0]hept-3-enyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

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